trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639116
InChI: InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1
SMILES: [B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F
Molecular Formula: C10H19BF3N2O2-
Molecular Weight: 267.08 g/mol

trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide

CAS No.:

Cat. No.: VC13639116

Molecular Formula: C10H19BF3N2O2-

Molecular Weight: 267.08 g/mol

* For research use only. Not for human or veterinary use.

trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide -

Molecular Formula C10H19BF3N2O2-
Molecular Weight 267.08 g/mol
IUPAC Name trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide
Standard InChI InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1
Standard InChI Key ZMODHXXZBLTZED-UHFFFAOYSA-N
SMILES [B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F
Canonical SMILES [B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

  • Boc Protecting Group: The tert-butoxycarbonyl group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) attached to the piperazine nitrogen, enhancing solubility and stability during synthesis.

  • Trifluoroborate Anion: A BF3\text{BF}_3^- group bonded to a methyl substituent on the piperazine ring, conferring unique reactivity in cross-coupling reactions .

The potassium salt form of this compound (CAS 936329-97-4) is often utilized to improve crystallinity and handling.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number936329-97-4 (potassium salt)
Molecular FormulaC10H19BF3N2O2\text{C}_{10}\text{H}_{19}\text{BF}_3\text{N}_2\text{O}_2^-
Molecular Weight267.08 g/mol
Hydrogen Bond Acceptors8
Rotatable Bonds6
Topological Polar Surface42 Ų

Stability and Reactivity

Potassium trifluoroborates, including derivatives of this compound, exhibit superior air and moisture stability compared to boronic acids, making them ideal for Suzuki-Miyaura couplings . The Boc group further stabilizes the piperazine ring against undesired side reactions, enabling multistep syntheses.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves three stages:

  • Piperazine Functionalization: Introducing the Boc group via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

  • Methylboronate Formation: Quaternizing the piperazine nitrogen with a methylboronate reagent, often using palladium catalysts to facilitate boron-nitrogen bond formation.

  • Trifluoroborate Generation: Treating the intermediate with potassium hydrogen fluoride (KHF2\text{KHF}_2) to yield the final trifluoroborate salt .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, Et3_3N, THF, 0°C85–90%
MethylboronationCH3B(OH)2\text{CH}_3\text{B(OH)}_2, Pd(dba)2_2, SPhos70–75%
Trifluoroborate FormationKHF2\text{KHF}_2, MeOH, reflux90–95%

Purification Challenges

Despite high yields, purification requires careful chromatography or recrystallization due to the compound’s polar nature. The potassium salt’s low solubility in organic solvents complicates isolation, necessitating aqueous workups .

Applications in Organic Synthesis

Cross-Coupling Reactions

The trifluoroborate group acts as a robust boron source in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation under mild conditions. For example, coupling with aryl halides in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 achieves conversions >90% .

Peptide Modification

The Boc-protected piperazine moiety serves as a building block for peptide-based therapeutics. Its boron center can coordinate to serine proteases, potentially inhibiting enzymes like thrombin.

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